![molecular formula C16H14ClNO4 B1350468 1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone CAS No. 885950-07-2](/img/structure/B1350468.png)
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone, also known as 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide, is a synthetic compound that has been used in many scientific research studies. It is an aromatic compound that is composed of an aryl group and a ketone functional group. The compound has a wide range of applications in scientific research, including its use in biochemical and physiological studies, as well as its use in various lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Nickel(II) Complexes : A study by Chai et al. (2017) involved the synthesis of mono- and dinuclear Ni(II) complexes using ligands structurally related to the compound . These complexes exhibited notable spectroscopic, electrochemical, thermal, and antimicrobial properties, highlighting their potential in various chemical applications (Chai et al., 2017).
Antimicrobial Activity of Derivative Compounds : Patel et al. (2011, 2012) synthesized derivatives of the compound, focusing on their antimicrobial activity. These studies demonstrated the potential of these derivatives in combating various microbial strains, underscoring their importance in medicinal chemistry and pharmaceutical research (Patel et al., 2011), (Patel et al., 2012).
Photochemical Studies : Gáplovský et al. (2005) conducted photochemical studies on 2-nitrobenzyl compounds, including a compound structurally similar to the one . These studies contribute to a deeper understanding of the photochemical reaction mechanisms, which is essential in fields like material sciences and photobiology (Gáplovský et al., 2005).
Spectroscopic Analysis and Antimicrobial Evaluation of Azetidinone Derivatives : Chopde et al. (2012) evaluated the antimicrobial activities of azetidinone derivatives of compounds related to the compound of interest. Their study provides insights into the potential application of these derivatives in antimicrobial treatments (Chopde et al., 2012).
Propiedades
IUPAC Name |
1-[3-chloro-4-[(4-methyl-3-nitrophenyl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-10-3-4-12(7-15(10)18(20)21)9-22-16-6-5-13(11(2)19)8-14(16)17/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHANCIYSSYLGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)COC2=C(C=C(C=C2)C(=O)C)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



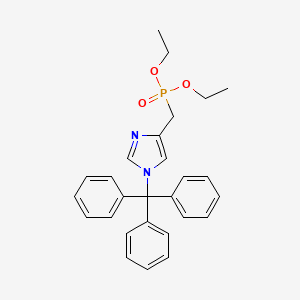
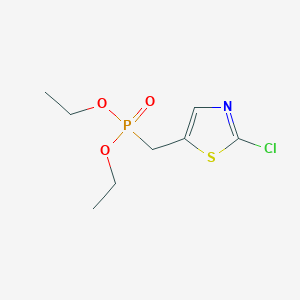

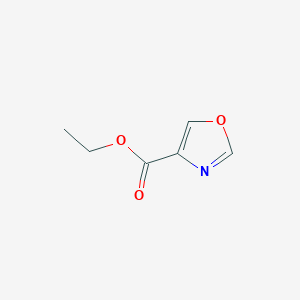
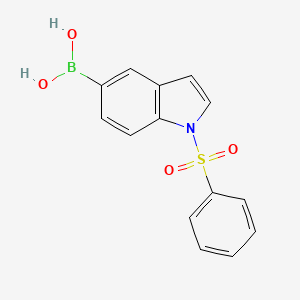
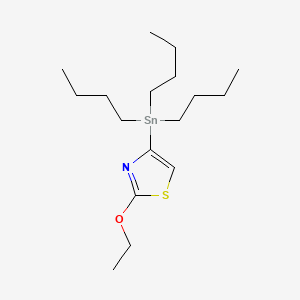
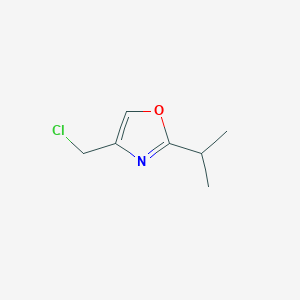
![2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one](/img/structure/B1350397.png)



![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B1350418.png)